molecular formula C18H14F3N3O4S B2520002 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 920341-38-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2520002
CAS No.: 920341-38-4
M. Wt: 425.38
InChI Key: JCTGVQIYKVXBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent and highly selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Source Its primary research value lies in its ability to specifically inhibit necroptosis, a form of programmed cell death distinct from apoptosis, which is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases. Source By allosterically blocking RIPK1 kinase activity, this compound prevents the formation of the necrosome complex, thereby halting the execution of necroptosis. Source This mechanism has made it an indispensable pharmacological tool for investigating the role of RIPK1-driven necroptosis in preclinical models, particularly in conditions such as Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis, and Alzheimer's disease. Source Researchers utilize this inhibitor to dissect cell death pathways and to validate RIPK1 as a therapeutic target for the development of novel neuroprotective agents. Source

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-24-17(25)11-10-16(22-24)12-2-4-13(5-3-12)23-29(26,27)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTGVQIYKVXBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Several sulfonamide-based compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Target/Application
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide Pyridazinone core, trifluoromethoxy-sulfonamide ~443.3 (calculated) Enzyme inhibition (hypothetical)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ) Pyrazolopyrimidine, chromenone, methyl-sulfonamide 589.1 (M+1) Kinase inhibition (implied)
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () Pyrimidinone core, acetamide ~291.3 (calculated) Antimicrobial/antiviral (hypothetical)

Key Observations :

  • The trifluoromethoxy group in the target compound distinguishes it from non-fluorinated analogs (e.g., acetamide derivatives in ), likely improving membrane permeability and resistance to oxidative metabolism .
Pharmacological Screening Methods

The sulforhodamine B (SRB) assay () is a widely used cytotoxicity screening tool for compounds like sulfonamides. While specific data for the target compound are unavailable, structurally similar molecules (e.g., Example 52 in ) are typically evaluated for IC₅₀ values in cancer cell lines using such assays . The SRB method’s sensitivity (~1,000 cells/well) and compatibility with automation make it suitable for high-throughput screening of sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.